molecular formula C34H30N2O12S3 B11028723 tetramethyl 7'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 7'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11028723
M. Wt: 754.8 g/mol
InChI Key: YAKDUDJMHGPPHB-DTQAZKPQSA-N
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Description

Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Common reagents used in the synthesis may include:

  • Methoxy and dimethyl groups
  • Nitrobenzene derivatives
  • Dithiole and thiopyrano compounds

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Reducing agents such as hydrogen gas or metal hydrides
  • Oxidizing agents such as potassium permanganate or chromium trioxide
  • Catalysts to facilitate specific reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetramethyl 7’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate may include other spiro compounds with similar structural features and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C34H30N2O12S3

Molecular Weight

754.8 g/mol

IUPAC Name

tetramethyl 7'-methoxy-5',5'-dimethyl-6'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H30N2O12S3/c1-33(2)28-22(19-9-8-10-20(44-3)24(19)35(33)21(37)16-13-17-11-14-18(15-12-17)36(42)43)34(23(29(38)45-4)25(49-28)30(39)46-5)50-26(31(40)47-6)27(51-34)32(41)48-7/h8-16H,1-7H3/b16-13+

InChI Key

YAKDUDJMHGPPHB-DTQAZKPQSA-N

Isomeric SMILES

CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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